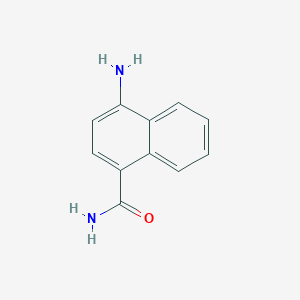

4-Amino-1-naphthamide

CAS No.:

Cat. No.: VC18301012

Molecular Formula: C11H10N2O

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10N2O |

|---|---|

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | 4-aminonaphthalene-1-carboxamide |

| Standard InChI | InChI=1S/C11H10N2O/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,12H2,(H2,13,14) |

| Standard InChI Key | NKRUPIREZPFKBR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2N)C(=O)N |

Introduction

Chemical Structure and Fundamental Properties

4-Amino-1,8-naphthalimide (CAS 1742-95-6) belongs to the naphthalimide family, featuring a planar aromatic system with electron-deficient properties. The molecule comprises a naphthalene ring system fused with a five-membered imide ring, where the amino group at the 4-position enhances its electron-donating capacity. This structural configuration facilitates π-π stacking interactions with DNA and proteins, making it suitable for intercalation-based applications .

Physical and Chemical Characteristics

Key physicochemical properties of 4-amino-1,8-naphthalimide include:

The compound’s high thermal stability and solubility in polar aprotic solvents like DMSO underscore its utility in laboratory and industrial settings . Its fluorescence properties, attributed to the rigid aromatic framework, enable applications in bioimaging and molecular sensing .

Synthesis and Industrial Production

The synthesis of 4-amino-1,8-naphthalimide traditionally involves multistep reactions starting from acenaphthene. A patented improvement streamlines the process using 4-halogeno-1,8-naphthalic anhydride intermediates .

Key Synthetic Pathway

-

Halogenation: 4-Bromo-1,8-naphthalic anhydride is reacted with aliphatic or heterocyclic amines (e.g., piperazine) in aqueous acetic acid at 80–135°C to form N-substituted 4-halogeno-naphthalimides .

-

Amination: The intermediate undergoes ammonolysis at 150–180°C, replacing the halogen with an amino group .

-

Sulfonation (Optional): Introducing sulfonic acid groups enhances water solubility for biomedical applications .

This method avoids isolating intermediates, improving yield and scalability. For example, reacting 4-bromo-1,8-naphthalic anhydride with methylethylenediamine produces a precursor with 96% purity after recrystallization .

Biological Activity and Mechanisms

PARP-1 Inhibition

4-Amino-1,8-naphthalimide exhibits potent PARP-1 inhibition (IC₅₀ = 0.18 µM), a critical enzyme in DNA repair . By blocking PARP-1, it sensitizes cancer cells to chemotherapeutic agents and radiation by preventing NAD⁺ and ATP depletion . This mechanism is particularly effective in tumors with BRCA mutations, where PARP inhibition exacerbates genomic instability .

Anticancer Activity

Recent studies evaluated ferrocene-conjugated derivatives against MCF-7 (breast cancer) and K562 (leukemia) cell lines :

| Compound | GI₅₀ (MCF-7) | GI₅₀ (K562) | Notable Feature |

|---|---|---|---|

| 4-Amino-1,8-naphthalimide | 12 µM | 18 µM | Baseline activity |

| Ferrocene-6 | 4.2 µM | 6.7 µM | Piperazine moiety enhances uptake |

| Non-ferrocene 9 | 8.9 µM | 3.5 µM | High solubility in aqueous media |

Compounds with protonable amines (e.g., piperazine) showed superior cytotoxicity, likely due to improved cellular uptake and DNA intercalation . Ferrocene conjugates synergize redox activity with naphthalimide’s intercalation, generating reactive oxygen species (ROS) that induce apoptosis .

Fluorescence and Imaging Applications

The compound’s fluorescence quantum yield (Φ = 0.45 in DMSO) enables real-time cellular imaging. In a 2021 study, non-cytotoxic derivatives at sub-GI₅₀ concentrations served as fluorescent probes for tracking lysosomal acidity in cancer cells . The logic gate behavior—fluorescence quenching under oxidative conditions—allows dual sensing of pH and redox states in tumor microenvironments .

Future Directions

Ongoing research focuses on:

-

Combination Therapies: Co-administering with platinum-based drugs to exploit synthetic lethality in BRCA-deficient cancers.

-

Nanoparticle Delivery: Encapsulating naphthalimide derivatives in lipid nanoparticles to improve bioavailability.

-

Multifunctional Probes: Developing derivatives that simultaneously treat and image tumors via PET or fluorescence.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume